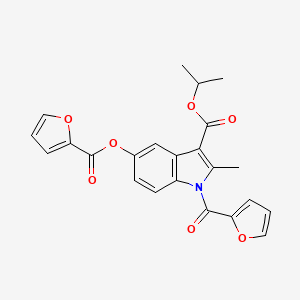
isopropyl 1-(furan-2-carbonyl)-5-((furan-2-carbonyl)oxy)-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 1-(furan-2-carbonyl)-5-((furan-2-carbonyl)oxy)-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C23H19NO7 and its molecular weight is 421.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Isopropyl 1-(furan-2-carbonyl)-5-((furan-2-carbonyl)oxy)-2-methyl-1H-indole-3-carboxylate is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and chemical structure, which includes furan and indole moieties. The molecular formula is C15H15N1O5, with a molecular weight of approximately 285.29 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the furan ring and the indole structure. Common synthetic routes include:
- Condensation Reactions : Utilizing furan derivatives and indole substrates.
- Functional Group Modifications : Employing various reagents to introduce the carboxylate and carbonyl functionalities.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antibacterial activity. For instance, derivatives containing furan and indole rings have shown effectiveness against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Isopropyl Indole Derivative | 20-40 | Staphylococcus aureus |
| Furan-based Compound | 40-70 | Escherichia coli |
The Minimum Inhibitory Concentration (MIC) values suggest that the compound may exhibit potent antimicrobial properties, particularly against resistant strains like MRSA .
Anti-inflammatory Activity
In vivo studies have demonstrated that similar compounds possess anti-inflammatory effects. For example, compounds with furan and indole structures were tested for their ability to reduce inflammation in animal models, showing a significant reduction in inflammatory markers compared to control groups .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Indole derivatives have been noted for their ability to inhibit cancer cell proliferation in various studies. For instance, some derivatives have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values in the micromolar range .
Case Studies
- Antibacterial Activity : A study evaluated a series of indole-furan derivatives, including the target compound, against various bacterial strains. The results indicated that these compounds exhibited a broad spectrum of antibacterial activity, particularly against resistant strains.
- Anti-inflammatory Effects : In a controlled experiment involving induced inflammation in rats, a derivative showed a significant decrease in paw edema, highlighting its potential as an anti-inflammatory agent.
- Cytotoxicity Assays : Testing on cancer cell lines revealed that the compound inhibited cell growth effectively at concentrations lower than those toxic to normal cells, indicating selective toxicity towards cancerous cells.
Propiedades
IUPAC Name |
propan-2-yl 1-(furan-2-carbonyl)-5-(furan-2-carbonyloxy)-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO7/c1-13(2)30-23(27)20-14(3)24(21(25)18-6-4-10-28-18)17-9-8-15(12-16(17)20)31-22(26)19-7-5-11-29-19/h4-13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRJYPJJXBIOFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=CO3)C=CC(=C2)OC(=O)C4=CC=CO4)C(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














